![molecular formula C19H22N6S B606768 Coti-2 CAS No. 1039455-84-9](/img/structure/B606768.png)
Coti-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
COTI-2 is an orally available third-generation thiosemicarbazone and activator of mutant forms of the p53 protein . It is an anti-cancer agent with low toxicity . COTI-2 acts both by reactivating mutant p53 and inhibiting the PI3K/AKT/mTOR pathway . It induces apoptosis in multiple human tumor cell lines .
Molecular Structure Analysis
COTI-2 is a small molecule candidate anti-cancer drug . Its chemical formula is C19H22N6S . It has an exact mass of 366.16 and a molecular weight of 366.480 .Chemical Reactions Analysis
COTI-2 has been shown to decrease clonogenic survival of HNSCC cells and potentiate response to cisplatin and/or radiation in vitro and in vivo irrespective of TP 53 status . It also induced DNA damage and replication stress responses leading to apoptosis and/or senescence .科学的研究の応用
Cancer Therapy: Overcoming Drug Resistance
Coti-2 has been studied for its potential to overcome drug resistance in cancer treatment. It forms stable ternary complexes with copper and glutathione, which may render it a substrate for the resistance efflux transporter ABCC1 . This property could be particularly beneficial in treating cancers that have developed resistance to other forms of chemotherapy.
Targeting TP53 Mutations in Cancer
Coti-2 exhibits antitumor activity through both p53-dependent and -independent mechanisms . It has shown promise in restoring wild-type p53 function in TP53-mutant cancer cells, which is a significant step forward in the treatment of cancers like head and neck squamous cell carcinoma (HNSCC) that are associated with TP53 mutations .
Akt/Akt2 Inhibition in Cancer Cells
The compound has demonstrated the ability to inhibit the growth of cancer cells that overexpress Akt/Akt2 . This suggests that Coti-2 could be a promising targeted therapy candidate for cancers where the Akt/Akt2 pathway is a key player in tumor growth and survival.
Broad-Spectrum Anticancer Activity
Coti-2 has been evaluated for its effectiveness against a diverse group of human cancer cell lines, showing potential as a broad-spectrum anticancer agent . Its activity is effective regardless of the tissue of origin or genetic makeup of the cancer cells.
Metal Ion Chelation and Complex Formation
Research has characterized Coti-2’s complex formation with iron, copper, and zinc ions in detail . Understanding these interactions is crucial for developing Coti-2 as an anticancer agent, as metal ions play a significant role in the drug’s mode of action and resistance development.
Enhancing Chemotherapy and Radiation Therapy
Coti-2 has been shown to potentiate the response to cisplatin and radiation therapy in vitro and in vivo . This could lead to improved outcomes for patients undergoing conventional treatments, especially those with TP53 mutations.
作用機序
Target of Action
Coti-2 primarily targets the p53 protein, specifically the misfolded mutant forms . The p53 protein is a crucial tumor suppressor protein that plays a key role in controlling cellular proliferation and survival .
Mode of Action
Upon oral administration, Coti-2 binds to the misfolded mutant forms of the p53 protein . This binding induces a conformational change that normalizes p53 and restores its activity . This restoration of p53 function is significant as it leads to the induction of apoptosis in tumor cells where the p53 protein is mutated .
Biochemical Pathways
Coti-2 affects multiple biochemical pathways. It normalizes wild-type p53 target gene expression and restores DNA-binding properties to the p53-mutant protein . Additionally, Coti-2 induces DNA damage and replication stress responses leading to apoptosis and/or senescence . Furthermore, Coti-2 leads to the activation of AMPK and inhibition of the mTOR pathways in vitro in HNSCC cells .
Pharmacokinetics
It is mentioned that coti-2 is orally administered , suggesting that it is well-absorbed in the gastrointestinal tract. More research is needed to fully understand the pharmacokinetic properties of Coti-2.
Result of Action
Coti-2 has been shown to decrease clonogenic survival of HNSCC cells and potentiate response to cisplatin and/or radiation in vitro and in vivo irrespective of TP53 status .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(6,7-dihydro-5H-quinolin-8-ylideneamino)-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6S/c26-19(23-22-16-7-3-5-15-6-4-10-21-18(15)16)25-13-11-24(12-14-25)17-8-1-2-9-20-17/h1-2,4,6,8-10H,3,5,7,11-14H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDAKQMBNSHJJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NNC(=S)N3CCN(CC3)C4=CC=CC=N4)C1)N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Coti-2 |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。